molecular formula C6H9N B14681047 2,5-Dimethyl-2H-pyrrole CAS No. 34449-87-1

2,5-Dimethyl-2H-pyrrole

Cat. No.: B14681047
CAS No.: 34449-87-1
M. Wt: 95.14 g/mol
InChI Key: PEJBDAGYSQNIQO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-2H-pyrrole is an organic compound with the molecular formula C6H9N. It is a derivative of pyrrole, characterized by the presence of two methyl groups at the 2 and 5 positions on the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-2H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione is condensed with ammonia or primary amines under acidic conditions . Another method includes the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride .

Industrial Production Methods: In industrial settings, this compound is typically produced by heating 2,5-hexanedione with ammonium carbonate until the reaction ceases to bubble. The mixture is then refluxed at 115°C for about 30 minutes, followed by cooling and extraction with chloroform to isolate the product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dimethyl-2H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-2H-pyrrole involves its interaction with various molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-2H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its methyl groups influence its electronic properties and steric interactions, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2,5-dimethyl-2H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-5-3-4-6(2)7-5/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJBDAGYSQNIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618280
Record name 2,5-Dimethyl-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34449-87-1
Record name 2,5-Dimethyl-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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